5-Methoxy-2H-pyrrole
Description
Contextual Significance of 2H-Pyrrole Scaffolds in Heterocyclic Chemistry
2H-pyrroles, also known as pyrrolenines, are non-aromatic isomers of pyrroles. This lack of aromaticity makes them more reactive and susceptible to a variety of chemical transformations that are not readily achievable with their aromatic counterparts. researchgate.net Their structure is characterized by a double bond between the nitrogen and a carbon atom, and another between two carbon atoms within the five-membered ring.
The development of efficient synthetic strategies for 2H-pyrroles has been a challenge due to their tendency to isomerize to the more thermodynamically stable 1H-pyrroles. researchgate.net However, recent advancements have led to novel methods for their synthesis, including the dearomatization of 1H-pyrroles, oxidation of pyrrolidines and pyrrolines, and catalytic cycloadditions. researchgate.net These methods have opened up new avenues for the exploration of 2H-pyrrole chemistry.
The significance of 2H-pyrrole scaffolds lies in their utility as building blocks for more complex heterocyclic systems. rasayanjournal.co.in They can undergo a variety of reactions, including cycloadditions, rearrangements, and nucleophilic additions, to generate a diverse array of nitrogen-containing compounds. researchgate.netchim.it This versatility makes them valuable intermediates in the synthesis of natural products, pharmaceuticals, and functional organic materials. researchgate.netrasayanjournal.co.in For instance, spiro-pyrroles, which contain a spirocyclic junction involving the pyrrole (B145914) ring, are found in many biologically active molecules and are of considerable interest in synthetic organic chemistry. rasayanjournal.co.in
Research Perspectives on Methoxy-Substituted 2H-Pyrrole Systems
The introduction of a methoxy (B1213986) group onto the 2H-pyrrole ring, as in 5-Methoxy-2H-pyrrole, significantly influences its chemical properties and reactivity. The methoxy group is an electron-donating group, which can affect the electron density distribution within the ring and influence the regioselectivity of its reactions.
Research into methoxy-substituted 2H-pyrrole systems has revealed their potential in various synthetic applications. For example, 5-Methoxy-3,4-dihydro-2H-pyrrole has been utilized as a reactant in the synthesis of more complex heterocyclic structures. scirp.org It can participate in reactions with various electrophiles and nucleophiles, leading to the formation of substituted pyrrolidine (B122466) and pyrrole derivatives. scirp.orgbiosynth.com
Furthermore, derivatives of methoxy-substituted 2H-pyrroles have been investigated for their biological activities. For instance, (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has been studied for its potential antimicrobial, neuroprotective, and anti-inflammatory properties. smolecule.com The presence of both the methoxy and carboxylate groups provides multiple points for modification, allowing for the synthesis of a library of compounds for structure-activity relationship studies.
The synthesis of these methoxy-substituted systems can be achieved through various routes, including the methylation of corresponding hydroxylated precursors. clockss.org The reactivity of the methoxy group itself can be exploited, as it can be a target for nucleophilic substitution under certain conditions, further expanding the synthetic utility of these compounds. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
89267-95-8 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
5-methoxy-2H-pyrrole |
InChI |
InChI=1S/C5H7NO/c1-7-5-3-2-4-6-5/h2-3H,4H2,1H3 |
InChI Key |
HHXRZYWZYZBAPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2h Pyrroles and Analogous Methoxy Pyrrole Derivatives
De Novo Synthetic Approaches for Pyrrole (B145914) Ring Formation
De novo synthesis, the construction of the pyrrole ring from acyclic or other heterocyclic precursors, offers a versatile platform for accessing a wide array of substituted methoxy-pyrroles. These methods can be broadly categorized into cycloaddition reactions and cyclization reactions.
Cycloaddition Reactions for 2H-Pyrrole and Dihydropyrrole Construction
Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic compounds. In the context of pyrrole synthesis, [3+2] annulation and 1,3-dipolar cycloadditions are particularly prominent strategies.
[3+2] Annulation reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. Various catalytic systems have been developed to facilitate these transformations, enabling the synthesis of diverse pyrrole structures.
One notable example is the gold(I)-catalyzed cascade reaction that provides substituted pyrroles through a formal [3+2] annulation. organic-chemistry.org This method involves an initial addition of a gold-acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and subsequent aromatization. organic-chemistry.org Another approach utilizes visible-light-mediated photocatalysis for a [3+2] annulation between N-aryl glycinates and 2-benzylidenemalononitrile, offering a sustainable route to polysubstituted pyrroles. rsc.org This reaction proceeds under mild, redox-neutral conditions with dimethyl sulfoxide (B87167) (DMSO) acting as a green oxidant. rsc.org
Furthermore, ruthenium-catalyzed intermolecular [3+2] cycloaddition between activated alkynes and 2H-azirines has been reported for the synthesis of polysubstituted pyrroles. nih.gov The proposed mechanism involves the oxidative ring-opening of the azirine and alkyne insertion by the ruthenium catalyst, followed by reductive elimination and aromatization. nih.gov
Table 1: Examples of [3+2] Annulation Reactions for Pyrrole Synthesis
| Catalyst/Promoter | Reactants | Product Type | Key Features |
|---|---|---|---|
| Gold(I) | Acetylides and Acetals | Substituted Pyrroles | Cascade reaction, 5-endo-dig cyclization. organic-chemistry.org |
| Visible Light/Photocatalyst | N-aryl glycinates and 2-benzylidenemalononitrile | Polysubstituted Pyrroles | Mild conditions, DMSO as a green oxidant. rsc.org |
| Ruthenium | Activated alkynes and 2H-azirines | Polysubstituted Pyrroles | Intermolecular cycloaddition, azirine ring-opening. nih.gov |
| Iodine | Arylacetylenes and β-enaminones | 2,3,5-Trisubstituted Pyrroles | Iodine-mediated reaction, Kornblum oxidation intermediate. nih.gov |
1,3-Dipolar cycloaddition is a versatile reaction for constructing five-membered heterocycles, including pyrrolidines and dihydropyrroles, which can be precursors to pyrroles. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene or alkyne. wikipedia.org
The reaction of azomethine ylides, generated in situ from the reaction of isatins with α-amino acids, with various dipolarophiles is a common strategy for synthesizing spiro[indoline-3,3'-pyrrolizine] skeletons. rhhz.net A domino 1,3-dipolar cycloaddition/ring-opening/ring-cleavage sequence has been developed for the synthesis of trisubstituted 1H-pyrrole-3-carbaldehydes from 4-methyl thiazolium salts and α,β-unsaturated aldehydes. rsc.org This methodology has also been extended to the asymmetric synthesis of enantioenriched trisubstituted-4,5-dihydro-1H-pyrrole-3-carbaldehydes using chiral amine organocatalysts. rsc.org
Furthermore, a domino [3+2]-dipolar cycloaddition/rearrangement has been utilized for the organocatalytic enantioselective synthesis of pyrrolo[1,2-d] smolecule.comnih.govthiazine-2-carbaldehydes. chemrxiv.org This process can be extended to the one-pot synthesis of chiral tetrasubstituted dihydropyrrole-3-carbaldehydes. chemrxiv.org
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrole and Dihydropyrrole Synthesis
| 1,3-Dipole Source | Dipolarophile | Product Type | Key Features |
|---|---|---|---|
| Isatins and α-amino acids | Alkenes | Spiro[indoline-3,3'-pyrrolizine] | In situ generation of azomethine ylide. rhhz.net |
| 4-Methyl thiazolium salts | α,β-Unsaturated aldehydes | Trisubstituted 1H-pyrrole-3-carbaldehydes | Domino reaction sequence. rsc.org |
| Benzothiazolium salts and α,β-unsaturated aldehydes | Alkyl halides (in subsequent step) | Chiral tetrasubstituted dihydropyrrole-3-carbaldehydes | One-pot domino reaction and subsequent S-alkylation/ring-opening. chemrxiv.org |
[3+2] Annulation Strategies[1],[2],[3],
Cyclization Reactions from Acyclic Precursors
The formation of the pyrrole ring can also be achieved through the cyclization of appropriately functionalized acyclic precursors. These methods include intramolecular cyclizations and multi-component reactions.
A notable method for the synthesis of 3,4-dihydro-2H-pyrroles involves the intramolecular cyclization of (E)-O-methylsulfonyloximes that possess an active methine group at the γ-position. clockss.orgoup.com This reaction is typically promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). clockss.orgoup.com The cyclization is believed to occur via an SN2 substitution at the nitrogen atom of the oxime. clockss.org This method provides a direct route to the dihydro-2H-pyrrole core structure. oup.comresearchgate.net
Table 3: Synthesis of 3,4-Dihydro-2H-Pyrroles from O-Methylsulfonyloximes
| Substrate | Reagent | Product | Key Features |
|---|---|---|---|
| (E)-O-Methylsulfonyloxime with γ-active methine group | DBU | 3,4-Dihydro-2H-pyrrole | Intramolecular SN2-type reaction. clockss.orgoup.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient for generating molecular diversity. frontiersin.org Several MCRs have been developed for the synthesis of substituted pyrroles. researchgate.net
One such approach is a four-component reaction involving 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes, catalyzed by a heterogeneous Fe(III)-Schiff base/SBA-15 catalyst, to produce highly substituted pyrroles in good to excellent yields. researchgate.net Another example is a catalyst- and solvent-free, three-component reaction of primary amines, 1,3-dicarbonyl compounds, and β-nitrostyrene under white light to yield 1,2,3,4-tetrasubstituted pyrroles. researchgate.net
Furthermore, a consecutive multi-component reaction followed by a [4+1] cycloaddition of α-iminonitriles with isocyanides in the presence of AlCl3 affords polysubstituted 2-amino-5-cyanopyrroles. acs.org
Table 4: Examples of Multi-Component Reactions for Pyrrole Synthesis
| Number of Components | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Four | 1,3-Dicarbonyl compounds, amines, aromatic aldehydes, nitroalkanes | Fe(III)-Schiff base/SBA-15 | Highly substituted pyrroles. researchgate.net |
| Three | Primary amines, 1,3-dicarbonyl compounds, β-nitrostyrene | White light, catalyst- and solvent-free | 1,2,3,4-Tetrasubstituted pyrroles. researchgate.net |
| Two (in a consecutive reaction) | α-Iminonitriles and Isocyanides | AlCl3 | Polysubstituted 2-amino-5-cyanopyrroles. acs.org |
Intramolecular Cyclization of O-Methylsulfonyloximes to Dihydro-2H-Pyrroles[6],
Classical and Modern Pyrrole Synthesis Adaptations
Established methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions, have been adapted to produce methoxy-substituted pyrroles. These adaptations often involve modified catalysts and reaction conditions to accommodate the specific requirements of the methoxy-containing substrates and to improve reaction efficiency and yield.
Paal-Knorr Type Reactions
The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org While direct synthesis of 5-methoxy-2H-pyrroles via this method is less common, adaptations for producing other substituted pyrroles are well-documented. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org
Modern modifications have introduced a variety of catalysts to improve the efficiency and environmental friendliness of the Paal-Knorr reaction. These include:
Brønsted acids like acetic acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com
Lewis acids such as bismuth nitrate (B79036) and scandium triflate have been used to catalyze the reaction under mild conditions. ekb.egnih.gov
Heterogeneous catalysts , including silica-supported bismuth(III) chloride and antimony(III) chloride, offer the advantages of easy separation and reusability. mdpi.com
Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, eliminate the need for a catalyst. pensoft.net For instance, the microwave-assisted Paal-Knorr synthesis of various pyrroles has been achieved in high yields and short reaction times. pensoft.net
A carbon dioxide-mediated procedure in water has been developed, offering a green and novel approach to N-substituted pyrroles. utrgv.edu
A plausible mechanism for the Paal-Knorr synthesis involves the initial formation of a hemiaminal from the dicarbonyl compound and the amine, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org
Table 1: Selected Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst/Condition | Substrates | Product Type | Yield (%) | Reference |
| CATAPAL 200 (Alumina) | Acetonylacetone, Primary amines | N-substituted pyrroles | 68-97 | mdpi.com |
| Bismuth nitrate | 1,4-dicarbonyls, Amines | N-substituted pyrroles | High | ekb.eg |
| Scandium triflate | Amines, 2,5-Dimethoxytetrahydrofuran (B146720) | N-substituted pyrroles | Good to excellent | nih.gov |
| Microwave irradiation | 1,4-dicarbonyls, Amines | Substituted pyrroles | High | pensoft.net |
| Carbon dioxide/Water | 2,5-Hexanedione, Aromatic amines | N-substituted pyrroles | up to 95 | utrgv.edu |
Hantzsch Pyrrole Synthesis Modifications
The Hantzsch pyrrole synthesis traditionally involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is versatile for producing a wide range of substituted pyrroles. wikipedia.org
Modifications to the Hantzsch synthesis have expanded its applicability. For example, a one-pot synthesis of pyrrole-3-carboxylic acid derivatives has been developed using continuous flow chemistry, which allows for rapid production. thieme-connect.com Photochemical versions of the Hantzsch synthesis have also been reported, utilizing visible light and a photosensitizer to afford diaryl-substituted pyrroles in good to excellent yields. thieme-connect.com
The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. thieme-connect.com This enamine then reacts with the α-haloketone, leading to a C-alkylated intermediate that subsequently undergoes cyclocondensation to form the pyrrole ring. thieme-connect.com
Clauson-Kaas Type Reactions and Their Variations
The Clauson-Kaas reaction is a highly effective method for synthesizing N-substituted pyrroles, particularly those without substituents on the carbon atoms of the ring. scispace.com The reaction typically involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.org
Numerous variations of the Clauson-Kaas reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include:
The use of various Brønsted and Lewis acid catalysts . nih.gov Scandium triflate, for instance, has proven to be an effective catalyst. nih.gov
Microwave-assisted synthesis has been successfully applied, often in conjunction with catalysts like oxone or acidic ionic liquids, to provide high yields in short reaction times. pensoft.netscispace.com
Catalyst-free conditions have been reported, particularly for reactions conducted in water or under neat conditions. diva-portal.org
The use of water as a solvent with a copper catalyst has been described as an expedient and environmentally friendly approach. beilstein-journals.org
The mechanism is believed to involve the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form an intermediate dialdehyde (B1249045). mdpi.com This dialdehyde then reacts with the primary amine through nucleophilic addition, followed by dehydration and aromatization to yield the pyrrole. mdpi.com
Table 2: Examples of Clauson-Kaas Reaction Variations
| Catalyst/Condition | Amine Substrate | Product Type | Yield (%) | Reference |
| Acetic Acid | Primary amines | N-substituted pyrroles | 59-95 | nih.gov |
| p-Toluenesulfonic acid (p-TsOH) | Anilines, Sulfonamides | N-substituted pyrroles | Good to excellent | diva-portal.org |
| Scandium triflate | Various amines | N-substituted pyrroles | Good to excellent | nih.gov |
| Oxone/Microwave | Aryl amines | N-aryl pyrroles | Excellent | scispace.com |
| Copper catalyst/Water | Various amines | N-substituted pyrroles | 71-96 | beilstein-journals.org |
Transformation of Existing Heterocyclic Systems to Methoxy-Pyrroles
The synthesis of methoxy-pyrroles can also be achieved by modifying other heterocyclic structures. This approach often involves ring transformation or isomerization reactions.
Ring Transformation Strategies to Access Pyrrole Core
One notable strategy involves the transformation of furan derivatives. For instance, 2,4-disubstituted pyrroles have been synthesized from furanyl carbamates through an oxidative rearrangement to form a 5-methoxypyrrol-2(5H)-one intermediate. acs.org This intermediate can then be further reacted to yield the desired pyrrole. acs.org Another approach involves the transformation of 2,5-dimethoxytetrahydrofuran into pyrrole derivatives in the presence of an acid. ekb.eg The acidic conditions facilitate the deprotection of the methoxy (B1213986) groups to form a reactive dialdehyde intermediate, which then condenses with an amine to form the pyrrole ring. ekb.eg
Isomerization Reactions (e.g., from Isoxazolones)
Isomerization reactions provide another route to pyrrole derivatives. For example, isoxazolones can be transformed into 2H-pyrroles using a rhodium catalyst. chim.it This process involves the isomerization of the isoxazolone, which can be influenced by the substituents on the starting material. chim.it In a different approach, the methoxide-induced diastereoselective rearrangement of isoxazolines has been reported to yield complex pyrrole structures. ekb.eg
Functionalization and Modification of Pyrrole Scaffolds for Methoxy-2H-Pyrroles
The generation of 5-methoxy-2H-pyrroles often involves the strategic functionalization and modification of pre-existing pyrrole rings. These methods include dearomatization of 1H-pyrroles, direct introduction of methoxy groups, and regioselective functionalization techniques.
Dearomatization Strategies for 2H-Pyrrole Generation from 1H-Pyrroles
Dearomatization of the thermodynamically stable 1H-pyrrole ring is a primary strategy to access the less stable 2H-pyrrole isomers. researchgate.net This transformation is challenging due to the inherent aromaticity of the 1H-pyrrole system. researchgate.net However, several methods have been developed to overcome this, primarily through transition-metal catalysis and oxidative approaches. researchgate.netnih.gov
Transition-metal catalysis offers a powerful tool for the dearomatization of 1H-pyrroles. nih.gov Catalytic asymmetric dearomatization (CADA) reactions, in particular, provide direct access to enantiopure polycyclic and spirocyclic compounds. nih.gov
Palladium Catalysis: Palladium catalysts have been successfully employed in the dearomative C2-arylation of 2,5-disubstituted 1H-pyrroles. researchgate.net This methodology allows for the synthesis of 2,2,5-triaryl-2H-pyrroles by introducing an aryl group at the C2 position, thus breaking the aromaticity. researchgate.netnih.gov The choice of ligand is crucial for controlling the site-selectivity of the reaction. researchgate.net For instance, a palladium-catalyzed cross-coupling reaction can be used to introduce aryl substituents onto the pyrrole ring, leading to the formation of arylated 2H-pyrroles. nih.gov
Iridium Catalysis: Iridium catalysts, often in combination with chiral ligands, have been utilized for the intramolecular asymmetric dearomatization of pyrroles. chim.it For example, the You group has demonstrated the use of an iridium catalyst with a BINOL-derived ligand for the spirocyclization of pyrroles, yielding six-membered spiro-2H-pyrrole derivatives with high diastereo- and enantioselectivity. chim.it
Silver Catalysis: Silver-catalyzed reactions have also been explored for the synthesis of 2H-pyrroles. For instance, a silver-catalyzed [3+2] cyclization of allenoates and activated isocyanides has been reported for the enantioselective synthesis of 3H-pyrroles, which can potentially be isomerized to 2H-pyrroles.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Palladium(II) Acetate / RuPhos | 2,5-Disubstituted 1H-Pyrroles | 2,2,5-Triaryl-2H-Pyrroles | Dearomative C2-arylation. researchgate.netnih.gov |
| [Ir(cod)Cl]₂ / Chiral Ligand | Pyrroles with tethered allylic carbonates | Spiro-2H-Pyrroles | Intramolecular asymmetric dearomatization. chim.it |
| Silver Catalyst | Allenoates and Isocyanides | 3H-Pyrroles (potential 2H-pyrrole precursors) | Enantioselective [3+2] cyclization. |
Oxidative methods provide another avenue for the synthesis of 2H-pyrroles from either 1H-pyrroles or their partially saturated precursors like pyrrolidines. chim.it 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a commonly used oxidant for this purpose. chim.itpsu.edu
The oxidation of substituted pyrrolidines with DDQ in a suitable solvent like 1,4-dioxane (B91453) at room temperature can yield 2H-pyrroles. chim.it This method has been applied to the synthesis of 2H-pyrroles bearing simple aryl and heteroaryl substituents. chim.it Similarly, the oxidation of pyrrolines, which can be generated through various cycloaddition reactions, with DDQ can also lead to the formation of 2H-pyrroles. chim.itorganic-chemistry.org For example, the oxidation of diethyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2,2-dicarboxylates with DDQ in benzene (B151609) at room temperature affords the corresponding 2H-pyrroles. psu.edu It is important to note that reaction conditions, such as temperature and solvent, can influence the outcome, as higher temperatures may lead to rearrangements of the initially formed 2H-pyrrole. psu.edu
| Starting Material | Oxidant | Product | Reference |
| Substituted Pyrrolidines | DDQ | 2H-Pyrroles | chim.it |
| Diethyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2,2-dicarboxylates | DDQ | 2H-Pyrroles | psu.edu |
| Spirocyclic 2-oxindoles | DDQ | 2H-Pyrroles | chim.it |
Transition-Metal-Catalyzed Dearomatization (e.g., Palladium, Iridium, Silver Catalysis)
Direct Introduction of Methoxy Groups onto Pyrrole Rings
The direct introduction of a methoxy group onto a pyrrole ring is a less common but viable strategy. This can be achieved through various methods, including nucleophilic substitution reactions where a suitable leaving group on the pyrrole ring is displaced by a methoxide (B1231860) source. The synthesis of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can involve the introduction of the methoxy group using methylating agents like methyl iodide in the presence of a base. smolecule.com Another approach involves the oxidative rearrangement of a furanyl carbamate (B1207046) to a 5-methoxypyrrol-2(5H)-one, which can then be further functionalized. acs.org
Regioselective Functionalization Techniques in Methoxy-Pyrrole Synthesis
Regioselective functionalization is critical for the synthesis of specifically substituted methoxy-pyrroles. The directing effect of existing substituents on the pyrrole ring plays a crucial role in determining the position of incoming groups.
For instance, in the context of palladium-catalyzed direct arylation, the presence of certain directing groups can control the regioselectivity of the C-H functionalization. nih.gov The use of specific ligands can also switch the site of functionalization. researchgate.net For example, in the arylation of 2,5-disubstituted 1H-pyrroles, changing the ligand can favor either C2-arylation (dearomatization) to form 2H-pyrroles or C3-arylation to yield 2,3,5-trisubstituted 1H-pyrroles. researchgate.net
Electrophilic substitution reactions on pyrrole rings are also highly regioselective. The presence of an N-TIPS group, for example, can direct acylation to the C3 position. mdpi.com This is exemplified by the reaction of 1-TIPS-pyrrole with methyl malonyl chloride in the presence of a Lewis acid to introduce a methoxycarbonylacetyl group at the 3-position. mdpi.com
Green Chemistry and Advanced Methodologies in 5-Methoxy-2H-Pyrrole Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. researchgate.net Green chemistry principles are being applied to the synthesis of pyrrole derivatives, including those with methoxy groups. researchgate.netresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often improving yields. nih.govpensoft.net For example, the Clauson-Kass synthesis, a well-established method for preparing N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines, can be significantly enhanced by using microwave irradiation. nih.govpensoft.netbeilstein-journals.org These reactions can often be performed under solvent-free conditions, further increasing their green credentials. nih.govpensoft.net
The use of water as a solvent is another key aspect of green chemistry. researchgate.netscirp.org Several pyrrole syntheses have been successfully carried out in aqueous media, reducing the reliance on volatile and often toxic organic solvents. researchgate.netscirp.org Furthermore, the development of catalyst-free systems, for instance, using ultrasound in water, provides an attractive and economically viable route to polyfunctionalized pyrroles. researchgate.net
| Green Methodology | Key Features | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields, potential for solvent-free conditions. nih.govpensoft.net | Clauson-Kass synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. nih.govpensoft.net |
| Aqueous Media | Environmentally benign, low cost, readily available. researchgate.netscirp.org | Three-component coupling reactions for pyrrole synthesis. scirp.org |
| Ultrasound Irradiation | Catalyst-free conditions, improved yields and reaction times. researchgate.net | One-pot synthesis of tetrasubstituted pyrroles in water. researchgate.net |
| Solvent-Free Reactions | Reduced waste, simplified workup. nih.govpensoft.net | Iodine-catalyzed synthesis of N-substituted pyrroles. nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, increased product purities, and significantly reduced reaction times compared to conventional heating methods. pensoft.netalliedacademies.orgpensoft.net This approach has been successfully applied to the synthesis of pyrrole derivatives, particularly from precursors like 2,5-dimethoxytetrahydrofuran. pensoft.netnih.gov The underlying principle involves the efficient heating of polar materials by microwave irradiation, which can deprotect the methoxy groups in 2,5-dimethoxytetrahydrofuran to form a reactive dialdehyde intermediate. nih.gov This intermediate then reacts with various amines to yield the corresponding pyrrole ring through a nucleophilic addition followed by dehydration and aromatization. nih.gov
A notable example is the expeditious synthesis of N-substituted pyrroles using a microwave-induced, molecular iodine-catalyzed reaction under solventless conditions. nih.gov In this protocol, a mixture of 2,5-dimethoxytetrahydrofuran and various amines is irradiated in the presence of a catalytic amount (5 mol%) of iodine. nih.gov This method is effective for a wide range of aromatic, aliphatic, and heterocyclic amines, producing the desired pyrroles in excellent yields (75–98%) within a short timeframe. nih.govbeilstein-journals.org The reaction proceeds efficiently without the need for a conventional solvent, highlighting its environmental advantages. nih.gov
Researchers have explored various catalysts to optimize these microwave-assisted syntheses. For instance, Mn(NO₃)₂·4H₂O has been employed as a catalyst for the reaction between various amines and 2,5-dimethoxytetrahydrofuran under solvent-free microwave conditions at 120 °C for 20 minutes. pensoft.net Another study reported the use of organocatalysts, such as salicylic (B10762653) acid, for the solvent-free Paal-Knorr pyrrole synthesis under microwave irradiation, achieving a 92% conversion of 4-bromoaniline (B143363) in just 15 seconds. pensoft.net In some cases, a catalyst is not required at all; N-substituted pyrroles can be synthesized by heating arylsulfonamides or anilines with 2,5-dimethoxytetrahydrofuran in water under microwave irradiation, affording yields of 81–99%. beilstein-journals.org
The utility of microwave assistance extends to more complex heterocyclic systems. A fast and simple method was developed for the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines, which are considered promising for drug discovery. acs.org This reaction involves treating aminotriazole-derived N,N′-disubstituted formamidines with trimethyl orthoformate and acetic acid under microwave irradiation, demonstrating the versatility of this technology in creating methoxylated heterocyclic scaffolds. acs.org
Table 1: Examples of Microwave-Assisted Synthesis of N-Substituted Pyrroles
| Starting Amine | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | I₂ (5 mol%) | Solvent-free, MW | 98% | nih.gov |
| 4-Bromoaniline | I₂ (5 mol%) | Solvent-free, MW | 95% | nih.gov |
| 4-Nitroaniline | I₂ (5 mol%) | Solvent-free, MW | 90% | nih.gov |
| Benzylamine | I₂ (5 mol%) | Solvent-free, MW | 80% | nih.gov |
| Various Amines | Mn(NO₃)₂·4H₂O | Solvent-free, 120 °C, 20 min, MW | High | pensoft.net |
| 4-Bromoaniline | Salicylic Acid | Solvent-free, MW | 92% | pensoft.net |
| Anilines/Sulfonamides | None | Water, MW | 81-99% | beilstein-journals.org |
| α-Bromoacetophenones, Amines, Ethyl Acetoacetate (B1235776) | None | Solvent-free, 500W, MW | High | clockss.org |
Catalyst-Free and Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize or eliminate the use of hazardous solvents and catalysts. clockss.org Such conditions reduce environmental impact, simplify purification processes, and can lower operational costs.
An efficient, economical, and green solvent-free process for synthesizing N-substituted pyrroles involves the reaction between different aromatic amines and 2,5-dimethoxytetrahydrofuran without any catalyst. beilstein-journals.org This method is effective for anilines possessing both electron-donating and electron-withdrawing substituents on the aromatic ring, providing the corresponding pyrrole derivatives in yields ranging from 66% to 94%. beilstein-journals.org
The synergy of microwave irradiation with catalyst-free and solvent-free conditions has also been demonstrated. An efficient one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives was achieved via a microwave-irradiated multicomponent reaction of α-bromoacetophenones, amines, and ethyl acetoacetate without any added solvent or catalyst. clockss.org This approach provides a convenient and high-yielding route to polysubstituted pyrroles. clockss.org
While not entirely catalyst-free, some solvent-free methods utilize solid-supported or recyclable catalysts, which still represents a significant environmental improvement over homogeneous catalysis in organic solvents. For example, the Paal-Knorr reaction of acetonylacetone with various amines has been conducted under solvent-free conditions at 60 °C using commercially available aluminas as a catalyst. mdpi.com In a blank experiment without any catalyst, the reaction of acetonylacetone with 4-toluidine yielded the product in 47% yield, whereas the use of the CATAPAL 200 alumina (B75360) catalyst boosted the yield to 96%. mdpi.com Similarly, the natural amino acid L-tryptophan has been used as an organocatalyst for the solvent-free reaction of hexane-2,5-dione with aromatic amines at 70 °C, affording N-substituted pyrroles in 86–97% yields. rsc.org
Another approach involves the simple mixing of enaminones and α-bromoketones at room temperature for three hours, which proceeds without any solvent or catalyst to produce 1,2,3,5-tetrasubstituted pyrroles. alliedacademies.org These examples showcase the increasing viability of synthesizing pyrrole scaffolds under environmentally benign conditions, reducing reliance on traditional, often hazardous, reaction parameters.
Table 2: Examples of Catalyst-Free and/or Solvent-Free Synthesis of Pyrroles
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Amines + 2,5-Dimethoxytetrahydrofuran | None | None | Heating | 66-94% | beilstein-journals.org |
| Acetonylacetone + 4-Toluidine | None | None | 60 °C, 45 min | 47% | mdpi.com |
| Acetonylacetone + 4-Toluidine | CATAPAL 200 | None | 60 °C, 45 min | 96% | mdpi.com |
| Hexane-2,5-dione + Aromatic Amines | L-Tryptophan | None | 70 °C, 1-2 h | 86-97% | rsc.org |
| α-Bromoacetophenones + Amines + Ethyl Acetoacetate | None | None | Microwave (500 W) | High | clockss.org |
| Enaminones + α-Bromoketones | None | None | Room Temperature, 3 h | High | alliedacademies.org |
Reaction Mechanisms and Reactivity Profile of 5 Methoxy 2h Pyrroles
Electrophilic Reaction Pathways
The inherent reactivity of the pyrrole (B145914) ring, a five-membered aromatic heterocycle, is significantly influenced by the presence of substituents. nih.gov A methoxy (B1213986) group at the 5-position of a 2H-pyrrole introduces a strong electron-donating effect, which modulates the electron density of the ring and consequently its behavior in electrophilic reactions.
Pyrroles are electron-rich aromatic compounds and are generally more reactive towards electrophiles than benzene (B151609). msu.edu The nitrogen atom's lone pair of electrons contributes to the aromatic sextet, increasing the electron density of the ring carbons. nih.gov This increased nucleophilicity facilitates electrophilic attack.
In the context of 5-methoxy-2H-pyrroles, electrophilic substitution can theoretically occur at both carbon and nitrogen atoms. However, substitution at the carbon atoms of the pyrrole ring is generally favored due to the preservation of the aromatic system. msu.edu While N-alkylation and N-acylation are possible, electrophilic attack on the ring carbons leading to substitution is a more common pathway for pyrrole and its derivatives. msu.edubhu.ac.in
The presence of the methoxy group further activates the pyrrole ring towards electrophilic attack. This activation is a consequence of the +M (mesomeric) effect of the methoxy group, which donates electron density to the ring. Research on related systems, such as N-substituted pyrroles, has shown that electron-donating groups enhance the reactivity towards electrophiles. beilstein-journals.org
Acylation is a key electrophilic functionalization reaction for pyrroles. The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, can be applied to pyrroles, although often requiring milder conditions than for benzene due to the higher reactivity of the pyrrole ring. researchgate.net For instance, the acylation of pyrroles can be achieved using acyl chlorides or anhydrides, sometimes with the aid of a Lewis acid catalyst. researchgate.netmdpi.com
In the case of 5-methoxy-2H-pyrroles, the electron-donating methoxy group would be expected to facilitate acylation. Studies on similar electron-rich pyrroles and indoles demonstrate that acylation is a viable method for introducing acyl groups onto the heterocyclic ring. researchgate.netacs.org For example, the catalytic Friedel-Crafts acylation of various pyrroles has been successfully achieved using metal triflates as catalysts. researchgate.net The choice of catalyst and reaction conditions can be crucial in controlling the outcome and preventing side reactions. researchgate.netmdpi.com
Vilsmeier-type acylations have also been employed to introduce functional groups onto pyrrole rings. sci-hub.se This method involves an electrophilic species generated from a substituted amide and phosphorus oxychloride, which then attacks the electron-rich pyrrole ring.
The position of electrophilic attack on the pyrrole ring is a critical aspect of its reactivity. For unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C3 (β) position. msu.eduaklectures.com
In 5-methoxy-2H-pyrroles, the methoxy group at C5 significantly influences the regioselectivity. The directing effect of the methoxy group, combined with the intrinsic reactivity pattern of the pyrrole ring, will determine the site of electrophilic attack. Generally, strong activating groups like methoxy direct incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, this would correspond to the C4 and C3 positions relative to the methoxy group.
The interplay between the activating effect of the methoxy group and the inherent preference for α-substitution in pyrroles makes the precise prediction of regioselectivity complex. The outcome can be influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. bhu.ac.in For instance, in related systems, a high degree of regioselectivity has been achieved in electrophilic substitutions by carefully controlling these parameters. acs.org In some cases, a mixture of isomers may be obtained, reflecting the subtle balance of electronic and steric effects. bhu.ac.in
Acylation and Related Electrophilic Functionalizations[19],
Nucleophilic Reaction Pathways
Direct nucleophilic addition to the aromatic pyrrole ring is challenging due to the ring's electron-rich nature. nih.gov Such reactions are more common for electron-deficient heterocycles like pyridine. gcwgandhinagar.com However, dearomatization reactions involving nucleophilic attack can occur under certain circumstances, for example, in the presence of a strong nucleophile and an activating group or in metal-catalyzed processes. nih.gov
In the context of 5-methoxy-2H-pyrroles, nucleophilic addition to the ring is not a primary reaction pathway under typical conditions. The electron-donating methoxy group would further decrease the ring's susceptibility to nucleophilic attack. However, it's important to consider reactions where a nucleophile might add to a derivative of the 5-methoxy-2H-pyrrole, for example, to an exocyclic double bond or to a position activated by a different functional group.
Reversible nucleophilic reactions are a key feature in many chemical processes. In the context of methoxy-pyrrole systems, while direct nucleophilic attack on the ring is unlikely, reversible transformations can occur in related processes. For instance, in the Clauson-Kaas synthesis of pyrroles from 2,5-dimethoxytetrahydrofuran (B146720), a key step involves the nucleophilic attack of an amine on an intermediate derived from the starting material, followed by the elimination of methanol. beilstein-journals.org This process, while not a direct attack on a pyrrole ring, illustrates the role of nucleophilic transformations in the chemistry of methoxy-substituted five-membered ring systems.
The concept of reversible nucleophilic addition is also central to understanding the stability and reactivity of intermediates in various reactions. The equilibrium between reactants, intermediates, and products can be influenced by the nature of the nucleophile, the solvent, and the temperature.
Data Tables
Table 1: Reactivity of Pyrrole Derivatives in Electrophilic Acylation
| Pyrrole Derivative | Acylating Agent | Catalyst | Position of Acylation | Reference |
| 1-(Phenylsulfonyl)pyrrole | Acyl Chloride | Y(OTf)₃ | C2 (major), C3 (minor) | researchgate.net |
| Pyrrole | Acyl Chloride | DBN | C2 | researchgate.net |
| 1-TIPS-pyrrole | Methyl malonyl chloride | AlCl₃ | C2 and C3 | mdpi.com |
Table 2: Regioselectivity in Electrophilic Substitution of Pyrroles
| Pyrrole Derivative | Electrophile | Predominant Substitution Position | Reference |
| Unsubstituted Pyrrole | General Electrophiles | C2 (α-position) | msu.eduaklectures.com |
| N-Acetylpyrrole | General Electrophiles | Variable (N-substitution can occur first) | msu.edu |
| 2,3-Disubstituted Indoles | Imines | C6 | beilstein-journals.org |
Nucleophilic Addition Reactions to the Pyrrole Ring[14],[22],
Rearrangements and Isomerizations
The nonaromatic nature of the 2H-pyrrole ring system renders it susceptible to various rearrangement and isomerization reactions, driven by thermal or acidic conditions. These transformations often lead to the formation of more thermodynamically stable aromatic 1H-pyrroles or other rearranged products.
Thermal Isomerization Phenomena of 2H-Pyrroles
2H-pyrroles, or pyrrolenines, are known to be thermodynamically less stable than their 1H-pyrrole isomers. The thermal decomposition of the parent compound, pyrrole, is understood to be initiated by a reversible isomerization to 2H-pyrrole through a 1,2-hydrogen shift. nih.govacs.org This initial isomerization step has a high activation energy. acs.org Subsequent reactions, such as C-N bond fission, can lead to ring-opening. nih.govacs.org
Studies on substituted 2H-pyrroles have demonstrated that thermal energy can induce isomerization to the more stable 1H-pyrrole isomers. For instance, heating a 2H-pyrrole derivative to 230°C resulted in its conversion to the corresponding 1H-pyrrole. chim.it The mechanism for the thermal rearrangement of 2-alkyl- and 2-phenyl-substituted 2H-pyrroles is proposed to occur via two sequential acs.orgchim.it sigmatropic shifts. researchgate.net
In the context of more complex systems containing the this compound moiety, thermal isomerization has also been observed. Research on a derivative, (Z)-Ethyl 5-Methoxy-1-(2H-pyrrol-4(3H)-ylidene)-2-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-2-carboxylate, noted an unfavorable thermal isomerization of the exocyclic C=C double bond. bgsu.edu In the dark at 0°C, a photostationary state mixture of Z/E isomers evolved over 24 hours, indicating a relatively low barrier to this specific isomerization. bgsu.edu This process is catalyzed by the presence of heteroallylic protons within the molecule. bgsu.edu
| 2H-Pyrrole Substrate | Conditions | Observed Phenomenon | Product(s) | Source |
|---|---|---|---|---|
| Pyrrole (forms 2H-pyrrole in situ) | Pyrolysis, T = 1200–1700 K | Initial isomerization to 2H-pyrrole followed by decomposition | cis-crotonitrile, allyl cyanide, etc. | nih.govacs.org |
| 2H-pyrrole 12-1 | Heating to 230 °C for 12 h | Isomerization | 1H-pyrrole 12-2 and 2H-pyrrole 12-3 | chim.it |
| Complex this compound derivative (15Z) | 0 °C, in the dark | Thermal isomerization of exocyclic double bond | Mixture of Z/E isomers | bgsu.edu |
Acid-Catalyzed Rearrangement Processes
Acid catalysis provides a potent method for promoting rearrangements of 2H-pyrroles, typically facilitating their conversion into thermodynamically favored 1H-pyrroles. chim.itresearchgate.net This isomerization has been examined and is believed to proceed through a consecutive acs.orgchim.it-alkyl(aryl) sigmatropic shift followed by tautomerization. researchgate.net
A general and efficient method involves treating 2H-pyrroles with trifluoroacetic acid (TFA) in DMF at 80°C, which regioselectively transforms them into 1,2,5-trisubstituted 1H-pyrroles. chim.it The presence of certain substituents can influence the outcome; for example, a 2H-pyrrole bearing a 3-(trifluoro)phenyl group yielded a mixture of regioisomeric 1H-pyrroles under these conditions. chim.it
Besides isomerization to 1H-pyrroles, other acid-catalyzed rearrangements are known. Spiro-2H-pyrroles, when treated with catalytic amounts of toluenesulfonic acid (TsOH·H₂O), can undergo a C2-to-C3 ring-expansive allylic migration to furnish six-membered bicyclic pyrroles, often with preservation of stereochemistry. chim.it Furthermore, the acid-catalyzed rearrangement of specifically designed di(pyrrolylmethyl)-2H-pyrroles has been shown to proceed with high selectivity, where one of two potential cleavage pathways is preferentially followed. rsc.org In some cases, the presence of acidic protons within the molecular structure itself is sufficient to catalyze isomerization over time. bgsu.edu
| 2H-Pyrrole Substrate Type | Acid Catalyst | Transformation | Product Type | Source |
|---|---|---|---|---|
| 2-Aryl-2H-pyrroles | Trifluoroacetic acid (TFA) | Isomerization | 1,2,5-Trisubstituted 1H-pyrroles | chim.it |
| Spiro-2H-pyrroles | TsOH·H₂O | Ring-expansive allylic migration | Six-membered bicyclic pyrroles | chim.it |
| Di(pyrrolylmethyl)-2H-pyrrole | Acid | Selective C-C bond cleavage and rearrangement | Rearranged tripyrromethane | rsc.org |
| 1-Pyrrolines | Acid | Wagner–Meerwein rearrangement | 2H-Pyrroles | researchgate.net |
Radical Reaction Chemistry
The body of research on the radical reaction chemistry of pre-formed 2H-pyrroles is less extensive than that of their aromatic 1H-pyrrole counterparts or their synthesis via radical pathways. sci-hub.sersc.orgoup.com Much of the existing literature describes the use of radical intermediates to construct the pyrrole ring itself. rsc.orgoup.com
However, some studies on related pyrrole systems provide insight into potential radical reactivity. For example, oxidative radical cyclizations of 1-substituted-2-alkanesulfonylpyrroles have been reported. cdnsciencepub.com These reactions are proposed to proceed through a process involving radical addition to the pyrrole nucleus, suggesting that the ring system can act as a radical acceptor. cdnsciencepub.com Similarly, free-radical cyclization has been successfully applied to pyrroles bearing vicinal o-bromophenyl and heteroaryl substituents to create fused polyheterocycles. beilstein-journals.org While these examples involve 1H-pyrrole derivatives, they establish the principle of radical additions to the pyrrole core.
The direct radical chemistry of 5-methoxy-2H-pyrroles remains a developing area of investigation. The interplay between the electron-donating methoxy group and the non-aromatic 2H-pyrrole ring likely influences its behavior towards radical species, but specific studies are needed to elucidate these reaction pathways.
Stereoselective and Enantioselective Reaction Development
Significant progress has been made in developing stereoselective and enantioselective reactions that either produce or involve 2H-pyrroles, leading to valuable chiral building blocks.
A landmark achievement is the palladium-catalyzed intermolecular asymmetric allylic dearomatization of 1H-pyrroles to generate highly enantioenriched polysubstituted 2H-pyrroles. acs.orgnih.gov This method allows for the construction of a chiral quaternary carbon center at the C2 position. Using a commercially available palladium precursor ([Pd(C₃H₅)Cl]₂) and a chiral phosphine (B1218219) ligand, such as (R)-L5 (a Segphos derivative), chemists can obtain 2H-pyrrole products in high yields and with excellent enantioselectivity (up to 97% ee). acs.org The reaction demonstrates good regioselectivity, favoring the C2-allylated 2H-pyrrole over C3 or N-allylated byproducts. acs.orgnih.gov
Another key strategy involves the in situ generation of reactive 2-methide-2H-pyrrole intermediates from 1H-pyrrole-2-carbinols. These intermediates can participate in catalytic, enantioselective cycloaddition reactions. For instance, an organocatalytic [6+2]-cycloaddition between 2-methide-2H-pyrroles and aryl acetaldehydes, catalyzed by a chiral BINOL-derived phosphoric acid, yields densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. nih.govacs.org
The kinetic resolution of racemic 3,4-dihydro-2H-pyrroles via enantioselective aromatization catalyzed by a quinine-derived thiourea (B124793) represents another powerful approach to access enantioenriched pyrrole derivatives. researchgate.net These methodologies underscore the growing importance of 2H-pyrroles as targets and intermediates in modern asymmetric synthesis.
| Reaction Type | Catalyst System | Substrates | Product Type | Key Outcomes | Source |
|---|---|---|---|---|---|
| Asymmetric Allylic Dearomatization | [Pd(C₃H₅)Cl]₂ / (R)-L5 (chiral ligand) | 1H-Pyrroles and Allylic carbonates | Chiral 2H-pyrroles with a C2 quaternary center | Up to 97% ee, >95:5 regioselectivity | acs.orgnih.gov |
| Enantioselective [6+2]-Cycloaddition | (R)-BINOL-derived phosphoric acid | 1H-Pyrrole-2-carbinols and Aryl acetaldehydes | 2,3-Dihydro-1H-pyrrolizin-3-ols | Good yields, high dr and ee | nih.govacs.org |
| Enantioselective Aza-Friedel–Crafts | Chiral C₁-Symmetric Bis(phosphoric Acid) | Pyrroles and Acyclic α-ketimino esters | Pyrrole derivatives with chiral quaternary centers | High yields and enantioselectivities | acs.org |
| Kinetic Resolution | Quinine-derived thiourea | Racemic 3,4-dihydro-2H-pyrroles | Enantioenriched 3-Arylpyrroles | High selectivity factors (up to 153) | researchgate.net |
Theoretical and Computational Investigations of 5 Methoxy 2h Pyrrole
Electronic Structure and Bonding Analysis
The electronic structure of 5-Methoxy-2H-pyrrole is characterized by its non-aromatic 2H-pyrrole core, which features an sp³-hybridized carbon at the 2-position, breaking the continuous conjugation found in aromatic 1H-pyrroles. The molecule contains an imine functional group (C=N) and an enol ether moiety (C=C-O-CH₃). The methoxy (B1213986) group at position 5 acts as an electron-donating group through resonance, influencing the electron density distribution across the ring.
Computational methods like Density Functional Theory (DFT) are used to analyze the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. For similar electron-rich heterocyclic systems, the HOMO energy indicates the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. mdpi.com In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the double bonds, enhanced by the electron-donating methoxy group. The molecular electrostatic potential (MEP) can be calculated to identify nucleophilic and electrophilic sites, with the imine nitrogen typically being a site of negative potential, indicating its Lewis basicity. lupinepublishers.com
Table 1: Expected Electronic Properties of this compound
| Property | Description | Expected Influence of Methoxy Group |
|---|---|---|
| Hybridization | N is sp² hybridized; C2 is sp³ hybridized. | --- |
| HOMO Energy | Higher energy due to electron-donating groups, indicating greater reactivity towards electrophiles. | Increases HOMO energy, enhancing nucleophilicity. |
| LUMO Energy | Influenced by the π* orbitals of the C=N and C=C bonds. | Minor effect compared to its impact on the HOMO. |
| Electron Density | Highest around the electronegative nitrogen atom and influenced by the methoxy substituent. | Increases electron density on the imine nitrogen and within the π-system. |
Aromaticity Studies and Delocalization Properties of 2H-Pyrroles
Unlike their 1H-pyrrole isomers, 2H-pyrroles are not aromatic. researchgate.netchim.it Aromaticity requires a cyclic, planar, and fully conjugated system with 4n+2 π-electrons. The presence of an sp³-hybridized carbon atom in the 2H-pyrrole ring disrupts the cyclic delocalization of π-electrons. chim.it This lack of aromatic stabilization makes 2H-pyrroles thermodynamically less stable and generally more reactive than their aromatic 1H counterparts. researchgate.netchim.it
The electron delocalization in this compound is limited to the π-systems of the C=N-C=C framework. The lone pair on the oxygen of the methoxy group can participate in resonance with the adjacent double bond, further delocalizing electrons within that fragment of the molecule. However, this delocalization does not extend around the entire ring, precluding aromaticity. The reactivity of 2H-pyrroles is often characterized by cycloaddition reactions or isomerization to the more stable 1H-pyrrole form. researchgate.netscribd.com
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the detailed mechanisms of reactions involving pyrrole (B145914) derivatives. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction pathway can be constructed.
Density Functional Theory (DFT) is a widely used computational method to explore reaction mechanisms due to its balance of accuracy and computational cost. serialsjournals.com Functionals like B3LYP are commonly employed to rationalize reaction outcomes, including chemo- and regioselectivity. nih.govacs.org
For a hypothetical reaction, such as a cycloaddition involving this compound, DFT calculations can:
Optimize Geometries: Determine the lowest-energy structures of reactants, transition states, and products.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, providing insight into reaction kinetics. researchgate.net
Identify Intermediates: Locate and characterize any stable species that exist along the reaction coordinate.
Analyze Solvent Effects: Incorporate solvent models to understand how the solvent can stabilize transition states or intermediates, thereby influencing reaction rates. nih.gov
For instance, in gold-catalyzed reactions of similar heterocyclic systems, DFT has been used to show that the catalytic cycle begins with the coordination of the catalyst to a π-bond, followed by nucleophilic attack to form intermediates, with the calculated energy barriers for each step clarifying the observed product distribution. acs.orgrsc.org
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. serialsjournals.com While computationally more demanding than DFT, they can offer higher accuracy for certain systems.
These methods have been applied to study reaction pathways in pyrrole chemistry. For example, ab initio calculations have been used to investigate the addition of electrophiles to pyrrole anions, revealing that some pathways proceed without an activation barrier while others involve significant energy barriers, explaining the kinetic versus thermodynamic product formation. isu.ru In photodissociation studies, ab initio multiple cloning (AIMC) simulations have been used to model the complex dynamics of pyrrole in full dimensionality, providing a detailed picture of the reaction without pre-computed potential energy surfaces. rsc.org
Density Functional Theory (DFT) Studies for Reaction Pathways and Intermediates[13],[24],
Acidity and Basicity Characterization (e.g., pKa Determination, Protonation/Deprotonation Sites)
The basicity of this compound is primarily attributed to the lone pair of electrons on the sp²-hybridized imine nitrogen. This site is the most likely to be protonated by an acid. Computational methods can predict the pKa of the conjugate acid of the molecule. For the structurally related compound 5-Methoxy-3,4-dihydro-2H-pyrrole, a predicted pKa value of 6.29 ± 0.20 has been reported, indicating it is a weak base. guidechem.com
The methoxy group at C5, being an electron-donating group via resonance, increases the electron density on the imine nitrogen, which is expected to enhance its basicity compared to an unsubstituted 2H-pyrrole. This is analogous to how electron-donating groups increase the basicity of arylamines. libretexts.org
The acidity of this compound relates to the potential deprotonation at the C-H bonds. The protons on the sp³ carbon (C2) are generally the most acidic C-H protons in the ring, though they are very weak acids. Computational calculations of proton affinities and gas-phase acidities can provide a quantitative measure of the most likely deprotonation sites.
Table 2: Predicted Acid-Base Properties of this compound
| Property | Most Likely Site | Influencing Factors | Predicted Value (based on analogue) |
|---|---|---|---|
| Basicity (pKa of conjugate acid) | Imine Nitrogen | sp² hybridization of N; Electron-donating methoxy group. | ~6.3 guidechem.com |
| Acidity (Proton removal) | C2-H | sp³ hybridization of C2; Proximity to electron-withdrawing imine nitrogen. | Not readily acidic. |
Computational Prediction and Rationalization of Regioselectivity
Regioselectivity in chemical reactions, which is the preference for bond-making or breaking at one position over others, can be effectively predicted and rationalized using computational models. numberanalytics.com For electrophilic substitution reactions on heteroaromatic systems, methods like RegioSQM predict the most likely site of reaction by calculating the free energies of protonated intermediates. amazonaws.com
In the case of this compound, an electrophile could potentially attack the imine nitrogen or the carbon atoms of the C=C double bond (C3 or C4). DFT calculations can be used to determine the relative stability of the intermediates formed from attack at each of these sites. The pathway with the lowest activation energy, leading to the most stable intermediate or transition state, will be the favored one. numberanalytics.comamazonaws.com
The electron-donating methoxy group at C5 enriches the π-system, and its influence on the electron density at C3 and C4 will be a key factor in determining the site of electrophilic attack. Computational analysis of the Fukui function or the energies of the Wheland-type intermediates can provide a quantitative prediction of the regiochemical outcome. tandfonline.com This allows chemists to rationalize experimental observations and predict the feasibility and selectivity of new synthetic routes. nih.gov
Advanced Applications and Role As Synthetic Intermediates in Organic Synthesis
Building Blocks in Complex Molecule Synthesis
5-Methoxy-2H-pyrrole is a potent precursor for creating more complex molecules, particularly those containing the pyrrole (B145914) nucleus embedded within a larger structure. Its functional handle, the methoxy (B1213986) group, provides a strategic site for elaboration and cyclization reactions.
The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, and pyrrole derivatives are common starting points. berhamporegirlscollege.ac.in 5-Alkoxy-substituted pyrroles and their dihydro-analogs are particularly useful for constructing bicyclic systems like pyrrolizines and indolizines.
Pyrrolizines and Indolizines: The synthesis of indolizine (B1195054) and pyrrolizine scaffolds often involves the annulation of a second ring onto a pyrrole precursor. mdpi.comresearchgate.net 5-Alkoxyindolizines, for instance, have been synthesized from pyrrole derivatives, although they are generally less studied due to a lack of straightforward synthetic methods. msu.ru One approach involves the conversion of oxazolo[3,2-a]pyridinium salts into 5-alkoxyindolizines. msu.ru More directly, precursors like 3,4-dihydro-2H-pyrrole derivatives can be used to generate 5,6,7,8-tetrahydroindolizines and 2,3-dihydro-1H-pyrrolizines through alkylation and annulation sequences. researchgate.net The reactivity of this compound as a cyclic imino ether makes it an adept partner in cycloaddition reactions, a common strategy for building these fused systems. acs.orgresearchgate.net Azafulvenium methides, which can be generated from pyrrole precursors, undergo reactions like Current time information in Bangalore, IN.scielo.org.mxH sigmatropic shifts to form vinylpyrroles that can then be cyclized to 5-oxo-5H-pyrrolizines. researchgate.net
Pyrrolo[2,3-d]pyrimidines: This class of compounds, often called 7-deazapurines, is of significant interest in medicinal chemistry. Their synthesis typically starts from either a substituted pyrimidine (B1678525) or a functionalized pyrrole. ekb.egscirp.org While direct use of this compound is less commonly documented, a plausible pathway involves its conversion into a more elaborate pyrrole intermediate. For example, the methoxy-pyrrole could be transformed into a 2-amino-3-cyanopyrrole, a well-established precursor that can be cyclized with reagents like formamide (B127407) to yield the pyrrolo[2,3-d]pyrimidine core. scirp.org Syntheses have been achieved by cyclizing 6-aminopyrimidine derivatives with precursors like 2,5-dimethoxytetrahydrofuran (B146720), which serves as a pyrrole surrogate. ekb.eg Another route involves the Michael addition of 6-aminopyrimidines to nitroalkenes, followed by a reductive cyclization to form the pyrrole ring. strath.ac.uk
| Target Heterocycle | Pyrrole Precursor Type | General Synthetic Strategy | Reference |
|---|---|---|---|
| Indolizines | Functionalized Pyrroles / Pyrrole-based Enaminones | Annulation to build the six-membered ring. | mdpi.com |
| 5-Alkoxyindolizines | Pyrrole derivatives | Conversion of oxazolo[3,2-a]pyridinium salts. | msu.ru |
| Pyrrolizines | Pyrrole-2-carbaldehydes | Divergent synthesis via enaminone intermediates. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidines | 2-Amino-3-cyanopyrroles | Cyclization with formamide or formic acid. | scirp.org |
| Pyrrolo[2,3-d]pyrimidines | 6-Aminopyrimidines | Reaction with 2,5-dimethoxytetrahydrofuran (pyrrole source). | ekb.eg |
The synthesis of pyrroles bearing multiple substituents is crucial for tuning their chemical and physical properties. rsc.orgsunderland.ac.uk Classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses have been supplemented by modern techniques, including multicomponent reactions and organocatalytic approaches. rsc.orgnih.gov
This compound serves as an excellent starting point for creating poly-substituted pyrroles. The methoxy group is a strong electron-donating group, which activates the pyrrole ring towards electrophilic substitution, allowing for the controlled introduction of various functional groups. Furthermore, it can be part of a larger functional handle that directs subsequent transformations. For example, a three-component annulation reaction involving α-silylaryl triflates, Schiff bases, and alkynes has been developed to produce polysubstituted pyrroles in good yields. ncue.edu.tw The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is another versatile method for creating substituted pyrroles from electron-deficient alkenes. nih.gov The inherent reactivity of the methoxy-pyrrole system makes it an attractive, though less explored, substrate for such transformations.
One of the most sophisticated applications of methoxy-pyrrole derivatives is in the total synthesis of photosynthetic tetrapyrroles, such as chlorophylls (B1240455) and bacteriochlorophylls. mdpi.com These complex natural products are built from four pyrrole rings, and their de novo synthesis requires precisely functionalized pyrrole building blocks. acs.org
Specifically, a pyrrole bearing a β-ketoester group, such as 3-(3-methoxy-1,3-dioxopropyl)pyrrole, has been identified as a critical precursor for what becomes "ring C" of the final macrocycle. mdpi.comacs.orgresearchgate.net This β-ketoester is essential for forming the fifth, isocyclic ring (ring E) of the chlorophyll (B73375) skeleton through intramolecular Knoevenagel condensation and Nazarov cyclization reactions. mdpi.comrsc.org Four distinct synthetic routes have been developed to produce this key methoxy-pyrrole intermediate, highlighting its importance. mdpi.com
In other synthetic strategies, a 5-methoxy group on a larger dihydrodipyrrin-acetal intermediate (formed from pyrrole precursors) is used to facilitate selective bromination at a distal meso-position, demonstrating the utility of the methoxy group as a tool for regioselective functionalization in the construction of complex tetrapyrrole analogues. researchgate.net
| Intermediate | Synthetic Application | Role of Methoxy Group | Reference |
|---|---|---|---|
| 3-(3-Methoxy-1,3-dioxopropyl)pyrrole | Synthesis of photosynthetic tetrapyrrole analogues (Ring C/E) | Part of the essential β-ketoester functional handle for cyclization. | mdpi.com, acs.org |
| 5-Methoxy-dihydrodipyrrin | Synthesis of bacteriochlorin (B1244331) analogues | Facilitates selective bromination at the distal meso-position. | researchgate.net |
| 5-Methoxy-3,4-dihydro-2H-pyrrole | Precursor to fused heterocycles | Acts as a reactive cyclic imino ether for annulation reactions. | sigmaaldrich.com, researchgate.net |
Synthetic Intermediates for Poly-substituted Pyrroles[26],[2],[8],
Utilization in Material Science Precursor Chemistry
The pyrrole ring is a fundamental component in the field of materials science, forming the basis of conducting polymers, organic electronics, and functional dyes. numberanalytics.com Pyrrole derivatives are used as monomers for polymerization and as building blocks for complex organic semiconductors and nanographenes. berhamporegirlscollege.ac.inacs.org
While specific research on this compound in this context is emerging, its potential is significant. The methoxy group can be used to tune the electronic properties (e.g., ionization potential and electron affinity) of the resulting materials. In applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), such tuning is critical for optimizing device performance. numberanalytics.com The ability to introduce the methoxy group and then use it as a handle for further functionalization could lead to the development of novel, tailor-made materials for advanced applications. evitachem.com The incorporation of pyrrole-fused heterocycles into larger π-conjugated systems is an active area of research for creating new materials with unique optoelectronic properties. berhamporegirlscollege.ac.inacs.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 5-Methoxy-2H-pyrrole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Transition metal-free ethynylation using superbasic systems (e.g., KOH/DMSO/hexane) enables direct functionalization of pyrrole rings. For example, ethynylpyrroles are synthesized via nucleophilic substitution with alkynylating agents, achieving yields up to 33% under optimized pressure and temperature . Column chromatography (e.g., ethyl acetate/PE gradients) or recrystallization from ethanol are standard purification methods .
Q. How is the methoxy group in this compound derivatives characterized using spectroscopic techniques?
- Methodological Answer : and are critical for identifying methoxy protons (~δ 3.3–3.8 ppm) and carbons (~δ 55–60 ppm). IR spectroscopy confirms C-O stretching vibrations (~1100–1250 cm). HRMS validates molecular ion peaks (e.g., [M+H]), ensuring structural integrity .
Q. What role does the methoxy substituent play in modulating the electronic properties of the pyrrole ring?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, enhancing pyrrole's nucleophilicity. This facilitates electrophilic substitutions at the α-position (e.g., formylation or acylation) and stabilizes intermediates in cyclization reactions, as shown in base-assisted syntheses of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., keto-enol tautomerism) or diastereomerism. Variable-temperature NMR and 2D-COSY experiments help identify exchange signals. For example, in 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, tautomeric equilibria between hydroxy and ketone forms can split signals, requiring DFT calculations to confirm dominant states .
Q. What strategies optimize the regioselectivity of cyclization reactions involving this compound precursors?
- Methodological Answer : Base-assisted cyclization (e.g., using NaH or CsCO) directs regioselectivity by deprotonating specific sites. For instance, in Trofimov reactions, hexane as a co-solvent extracts products to prevent overfunctionalization, improving yields of 3H-pyrroles. Solvent polarity and temperature gradients further refine selectivity .
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the methoxy group can suppress coupling at the β-position, favoring α-functionalization. Computational studies (e.g., Fukui indices) predict reactive sites, while Pd-catalyzed Sonogashira or Suzuki couplings validate these predictions experimentally. For example, bulky aryl groups in 3,5-diarylpyrrol-2-ones reduce side reactions .
Q. What mechanistic insights explain the formation of byproducts in multi-step syntheses of this compound analogs?
- Methodological Answer : Byproducts often result from competing pathways, such as overoxidation or dimerization. Reaction monitoring via LC-MS or in situ IR identifies intermediates. For example, in Paal-Knorr condensations, controlling water content minimizes pyrrolidine side products, while quenching with acetic acid stabilizes aldehydes .
Data Analysis and Experimental Design
Q. How should researchers design control experiments to validate the purity of this compound derivatives?
- Methodological Answer : Combine orthogonal techniques:
- Chromatography : TLC (Rf comparison) and HPLC (retention time matching).
- Spectroscopy : Overlay with literature data; assess FTIR for functional group consistency.
- Thermal Analysis : Melting point determination (deviation >2°C indicates impurities) .
Q. What statistical methods are appropriate for analyzing yield variations in scaled-up syntheses?
- Methodological Answer : Use ANOVA to compare batch yields under fixed parameters (e.g., temperature, solvent ratios). For reproducibility, apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, base concentration). Multivariate regression models optimize conditions for >90% confidence intervals .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
